molecular formula C4H3N3S B1288348 5-Aminoisothiazole-4-carbonitrile CAS No. 1427502-13-3

5-Aminoisothiazole-4-carbonitrile

Cat. No.: B1288348
CAS No.: 1427502-13-3
M. Wt: 125.15 g/mol
InChI Key: FPERFRLFGKKUDQ-UHFFFAOYSA-N
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Description

5-Aminoisothiazole-4-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms in its structureThe molecular formula of this compound is C4H3N3S, and it has a molecular weight of 125.15 g/mol .

Scientific Research Applications

5-Aminoisothiazole-4-carbonitrile has a wide range of applications in scientific research, including:

Safety and Hazards

5-Aminoisothiazole-4-carbonitrile is classified as dangerous according to the GHS06 signal word . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled .

Future Directions

The green synthesis method used for similar compounds like 5-amino-bispyrazole-4-carbonitriles shows promise for future directions . The catalyst used in this method can be easily recovered and reused for six consecutive reaction cycles without significant loss of activity .

Biochemical Analysis

Biochemical Properties

5-Aminoisothiazole-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The compound’s interaction with proteins often involves binding to specific active sites, altering the protein’s conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Additionally, the compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular processes highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes. These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating enzyme activity within these pathways. For example, this compound may inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and changes in cellular metabolism. These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. Understanding these interactions is important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisothiazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoisothiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of nitrogen and sulfur atoms in the ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-3-2-7-8-4(3)6/h2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERFRLFGKKUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295154
Record name 4-Isothiazolecarbonitrile, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427502-13-3
Record name 4-Isothiazolecarbonitrile, 5-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427502-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiazolecarbonitrile, 5-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminoisothiazole-4-carbonitrile
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